Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS: 946283-75-6) is a thiazole-based carbamate derivative characterized by a benzylamino-oxoethyl substituent at the 4-position of the thiazole ring and a methyl carbamate group at the 2-position.
Properties
IUPAC Name |
methyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWCSVIBGZGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant anticancer properties. A study by Zhang et al. (2024) demonstrated that thiazole-based compounds can inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing cellular apoptosis in cancer cells . The structure-activity relationship (SAR) analysis showed that the benzylamino moiety enhances the anticancer activity of these compounds, making them potential candidates for cancer therapy.
Enzyme Inhibition
This compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can help manage conditions like gout and hyperuricemia. A related study synthesized various thiazole derivatives and tested their efficacy in inhibiting xanthine oxidase, revealing promising results . The incorporation of the benzylamino group was found to enhance binding affinity to the enzyme's active site.
Antioxidant Properties
Thiazole derivatives have also been evaluated for their antioxidant capabilities. The DPPH free radical scavenging assay indicated that this compound demonstrates significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
| Property | Measurement Method | Result |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | Significant |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in several studies. Compounds with thiazole moieties have shown promise in reducing seizure activity in animal models, suggesting a potential application in treating epilepsy . The specific mechanisms are thought to involve modulation of neurotransmitter systems.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with benzylamine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparative Studies
Comparative studies between this compound and other known inhibitors have highlighted its unique efficacy profile, particularly against resistant cancer cell lines . This positions it as a valuable candidate for further development.
Mechanism of Action
The mechanism of action of Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Urea-Linked Thiazole Derivatives
Compounds such as 1f and 3d (–2) share a thiazole core but differ in their substituents:
- 1f : Contains a piperazine-linked hydrazinyl-oxoethyl group and a trifluoromethylphenylurea moiety. Its higher molecular weight (667.9 [M−2HCl+H]+) and melting point (198–200 °C) reflect increased structural complexity and polarity compared to the target compound.
- 3d : Features a coumarin-methylene hydrazine group and a bis(trifluoromethyl)phenylurea substituent. Its higher melting point (225–226 °C) and molecular weight (788.3 [M−2HCl+H]+) suggest enhanced thermal stability, likely due to extended π-conjugation and hydrogen-bonding capacity.
Thiazole Carbamates
Compounds such as l , m , and w () are carbamate derivatives with thiazole cores but distinct substitution patterns:
- l: Includes a hexan-2-ylcarbamate group and hydroxy-phenyl substituents.
- w : A bis-carbamate derivative with two thiazole units, offering dual binding sites for biological targets. This contrasts with the single carbamate group in the target compound.
Key Difference: The target compound’s benzylamino-oxoethyl side chain may confer unique steric and electronic properties compared to the peptide-like backbones of l and w.
Functional Analogues with Antimicrobial Activity
Compounds 5a–5g () are 2-methylthiazole derivatives with benzamide or acetamide side chains. For example:
- 5a: Ethyl ester derivative with a carbamoylphenoxy group. Exhibits a lower melting point (152 °C) and molecular weight (322.1) than the target compound, likely due to reduced hydrogen-bonding capacity.
- 5d: Contains an amino-2-oxoethoxy group, contributing to its higher melting point (233–224 °C) and antimicrobial activity against Staphylococcus aureus.
Biological Activity
Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivatives, which are recognized for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through the reaction of 2-aminothiazole with benzyl isocyanate, typically in organic solvents like dichloromethane or acetonitrile. The process involves stirring at room temperature followed by purification through column chromatography to achieve high yields.
Chemical Structure:
- IUPAC Name: methyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
- Molecular Formula: C14H15N3O3S
- Molecular Weight: 303.35 g/mol
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of thiazole derivatives, including this compound. Preliminary investigations have shown that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 99.93 | 6.92 |
| MCF-7 (Breast) | 100.39 | 8.99 |
| DU145 (Prostate) | 97.50 | 7.60 |
| HepG2 (Liver) | 100.00 | 10.36 |
These results suggest that this compound could be a promising lead compound for further development as an anticancer agent .
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. In studies involving HepG2 cells, treatment with the compound resulted in significant S-phase arrest, indicating a disruption in the cell cycle progression necessary for cancer cell proliferation .
Additionally, Western blot analysis revealed that treatment with this compound leads to:
- Upregulation of pro-apoptotic protein Bax
- Downregulation of anti-apoptotic protein Bcl-2
- Activation of caspase-3, a critical executor of apoptosis
These findings collectively point towards a mitochondria-dependent pathway for apoptosis induction by this compound .
Other Biological Activities
Beyond its antitumor potential, thiazole derivatives are also being investigated for other biological activities:
Antimicrobial Properties
Thiazole compounds have been reported to possess antimicrobial activities against various pathogens. This compound may exhibit similar properties, making it a candidate for further studies in infectious disease treatment.
Anti-inflammatory Effects
Research into thiazole derivatives has suggested their potential in modulating inflammatory responses. The specific anti-inflammatory mechanisms of this compound remain to be elucidated but warrant investigation due to the prevalence of inflammation in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
